3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile
Overview
Description
3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile is a complex organic compound that features a combination of fluorine, nitro, and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Coupling: The coupling of piperazine to the aromatic ring is typically done using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative.
Scientific Research Applications
3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and fluorine groups but lacks the piperazine and nitro groups.
4-fluoro-2-(trifluoromethyl)benzonitrile: Similar in structure but with different positioning of the fluorine and trifluoromethyl groups.
Uniqueness
The presence of both the nitro and piperazine groups in 3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzonitrile makes it unique compared to other similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-fluoro-4-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N4O3/c20-15-9-12(11-24)1-3-14(15)18(28)26-7-5-25(6-8-26)16-4-2-13(19(21,22)23)10-17(16)27(29)30/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGDFKBTFXQYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388087 | |
Record name | STK347317 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5512-19-6 | |
Record name | STK347317 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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